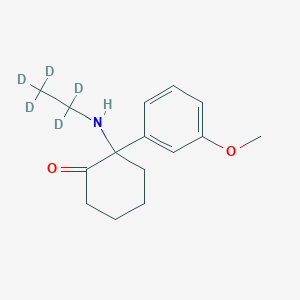
Methoxetamine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxetamine-d5 is a deuterium-labeled analog of methoxetamine, a dissociative anesthetic and hallucinogen. Methoxetamine itself is a derivative of ketamine and phencyclidine, designed to mimic the effects of these substances while potentially reducing some of their harmful side effects . This compound is primarily used in scientific research as an analytical standard for the identification and quantification of methoxetamine and its metabolites .
Preparation Methods
The synthesis of methoxetamine-d5 involves multiple steps, starting from commercially available compounds. The preparation method includes the synthesis of methoxetamine, followed by the incorporation of deuterium to produce the deuterium-labeled analog . The synthetic route typically involves the following steps:
Synthesis of Methoxetamine: Methoxetamine is synthesized from normethoxetamine through a series of reactions, including O-demethylation and N-dealkylation.
Incorporation of Deuterium: Deuterium is introduced into the methoxetamine molecule to produce this compound.
Chemical Reactions Analysis
Methoxetamine-d5 undergoes various chemical reactions, including:
Scientific Research Applications
Methoxetamine-d5 has several scientific research applications, including:
Mechanism of Action
Methoxetamine-d5 exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain . By blocking the NMDA receptor, this compound disrupts the normal flow of ions through the receptor channel, leading to altered neuronal activity and dissociative effects . Additionally, this compound may interact with other neurotransmitter systems, including the opioid and serotonin systems, although these interactions are less well understood .
Comparison with Similar Compounds
Methoxetamine-d5 is structurally and functionally similar to other arylcyclohexylamines, including:
Phencyclidine (PCP): This compound and PCP share similar mechanisms of action and produce similar dissociative effects.
3-Methoxyeticyclidine (3-MeO-PCE): This compound is structurally related to this compound and shares similar pharmacological properties.
3-Methoxyphencyclidine (3-MeO-PCP): Another structurally related compound with similar effects and mechanisms of action.
This compound is unique in its deuterium labeling, which makes it particularly useful as an analytical standard in scientific research .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11,16H,3-5,9-10H2,1-2H3/i1D3,3D2 |
InChI Key |
LPKTWLVEGBNOOX-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


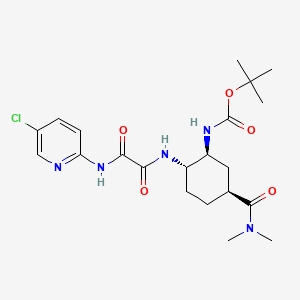
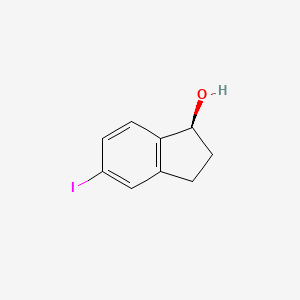
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)
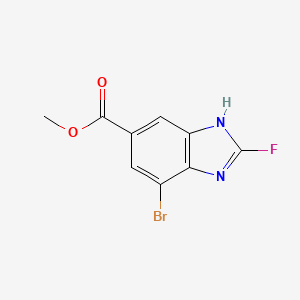
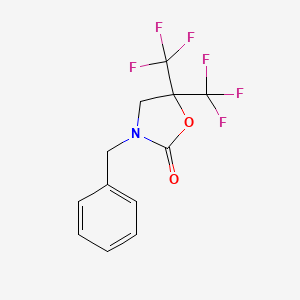
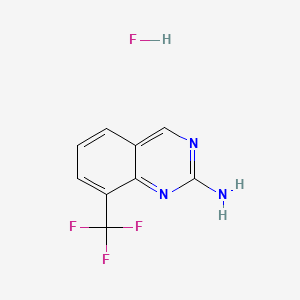
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
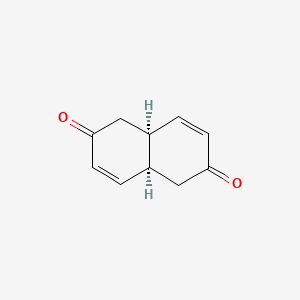
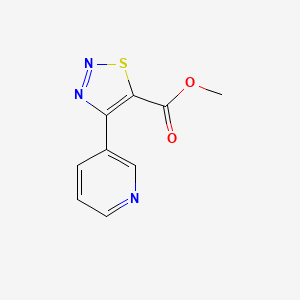
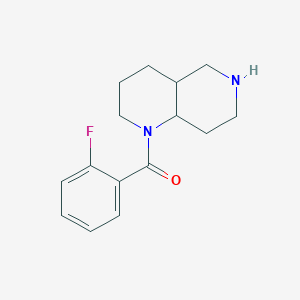
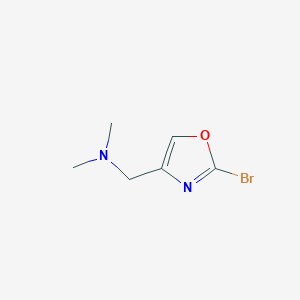
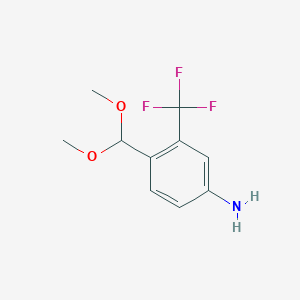
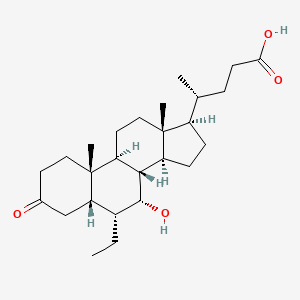
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)
